molecular formula C24H42O5 B12440236 6-Hydroxy-hexahydrofuro[3,2-B]furan-3-YL (9Z)-octadec-9-enoate

6-Hydroxy-hexahydrofuro[3,2-B]furan-3-YL (9Z)-octadec-9-enoate

Cat. No.: B12440236
M. Wt: 410.6 g/mol
InChI Key: JDRAOGVAQOVDEB-UHFFFAOYSA-N
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Description

6-Hydroxy-hexahydrofuro[3,2-B]furan-3-YL (9Z)-octadec-9-enoate is a complex organic compound characterized by its unique furan ring structure and long-chain unsaturated ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-hexahydrofuro[3,2-B]furan-3-YL (9Z)-octadec-9-enoate typically involves the formation of the furan ring followed by esterification with the unsaturated fatty acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-hexahydrofuro[3,2-B]furan-3-YL (9Z)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The unsaturated ester can be reduced to a saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated esters.

    Substitution: Formation of chlorinated derivatives.

Scientific Research Applications

6-Hydroxy-hexahydrofuro[3,2-B]furan-3-YL (9Z)-octadec-9-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-hexahydrofuro[3,2-B]furan-3-YL (9Z)-octadec-9-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the unsaturated ester play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxyhexahydrofuro[3,2-B]furan-3-YL 4-methylbenzenesulfonate
  • 6-Hydroxyhexahydrofuro[3,2-B]furan-3-YL nitrate
  • 6-Hydroxyhexahydrofuro[3,2-B]furan-3-YL acetate

Uniqueness

6-Hydroxy-hexahydrofuro[3,2-B]furan-3-YL (9Z)-octadec-9-enoate is unique due to its combination of a furan ring and a long-chain unsaturated ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRAOGVAQOVDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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